3-(4-Ethylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline
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Description
3-(4-Ethylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a chemical compound that has been widely used in scientific research for its unique properties. It is commonly referred to as ESIQ, and its chemical structure is C22H26N2O2S.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Quinoline derivatives have been extensively studied for their potent cytotoxic activities against various cancer cell lines, such as murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Some compounds in this category have shown remarkable efficacy, with IC(50) values less than 10 nM, and a single dose proving curative in mouse models for colon tumors (Deady et al., 2003). Additionally, efficient reagents like Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] have been employed for synthesizing quinolines from aminoaryl ketones and carbonyl compounds under aqueous and solvent-free conditions, achieving excellent yields (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Organic Synthesis and Process Development
Research has also focused on the practical and large-scale synthesis of quinoline derivatives, serving as intermediates for pharmaceutically active compounds. An efficient synthesis method has been developed for large-scale manufacturing, utilizing readily available starting materials and achieving high yields through a series of chemical reactions (Bänziger et al., 2000).
Fluorescence and Material Science
Quinoline derivatives are known for their efficient fluorescence properties, which are widely used in biochemistry and medicine for studying various biological systems. These compounds have been explored for potential applications as antioxidants, radioprotectors, and DNA fluorophores, indicating a broad interest in developing new compounds for sensitive and selective assays (Aleksanyan & Hambardzumyan, 2013).
Catalysis and Green Chemistry
The development of catalysts for the synthesis of quinolines has been an area of active research. Studies have shown that iridium catalysts, for instance, can catalyze the enantioselective hydrogenation of quinoline derivatives, producing 1,2,3,4-tetrahydroquinoline derivatives with high enantioselectivity and under environmentally benign conditions (Li et al., 2008).
properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-3-18-10-12-19(13-11-18)28(26,27)22-15-24-21-9-5-4-8-20(21)23(22)25-14-6-7-17(2)16-25/h4-5,8-13,15,17H,3,6-7,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRBSPIZRUDWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCC(C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline |
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